
(4-Bromo-3-methylisoxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-3-methylisoxazol-5-yl)methanol” is a chemical compound with the molecular formula C5H6BrNO2 and a molecular weight of 192.01 . It is also known by other synonyms such as “4-Bromo-3-methyl-5-isoxazolemethanol” and "5-Isoxazolemethanol, 4-bromo-3-methyl-" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Studies
(4-Bromo-3-methylisoxazol-5-yl)methanol has been explored for its potential in synthesizing novel chemical compounds and studying molecular aggregation. For instance, the compound played a role in the synthesis of novel S-β-D-glucosides containing 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols. These compounds were characterized by elemental analyses and spectral data, indicating its utility in creating new molecular structures (Chao & Wang, 2013). Similarly, studies have shown how molecular aggregation in certain derivatives can be influenced by solvent effects, highlighting the intricate molecular behaviors that this compound derivatives can exhibit (Matwijczuk et al., 2016).
Catalysis and Chemical Reactions
The compound has also been involved in studies focusing on catalysis and complex chemical reactions. Research demonstrates its use in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, showcasing its utility in catalytic processes and the synthesis of dienes with high yields and enantioselectivities (Durán-Galván & Connell, 2010). Additionally, the compound's interaction with methanol has been studied, shedding light on its reactivity and potential in developing synthetic methodologies (Sarki et al., 2021).
Material and Photolysis Studies
Furthermore, this compound derivatives have been used in material studies and photolysis research. Investigations into the photolysis of related compounds in methanol have provided insights into the photochemical behavior and product formation of these molecules, contributing to our understanding of their stability and reactivity under light exposure (Prager & Smith, 1994).
Antibacterial and Cytotoxic Activity
The compound has shown potential in medical research, particularly in the synthesis of derivatives with antibacterial and cytotoxic activities. Studies have reported the synthesis and evaluation of derivatives for their antibacterial properties, indicating its potential role in developing new antimicrobial agents (Hui et al., 2010). Additionally, research has explored the synthesis of novel derivatives and their cytotoxic activity against various human cancer cell lines, highlighting its possible applications in cancer treatment (Rao et al., 2014).
Eigenschaften
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFXRMJDKKFWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)
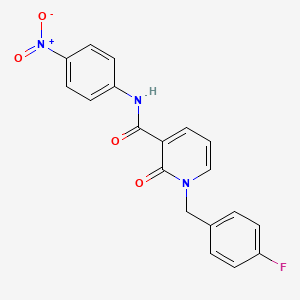


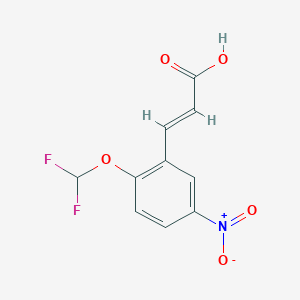
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)
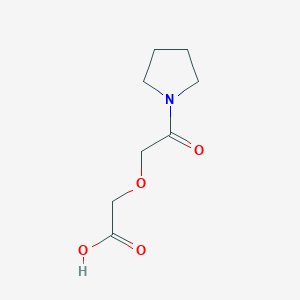
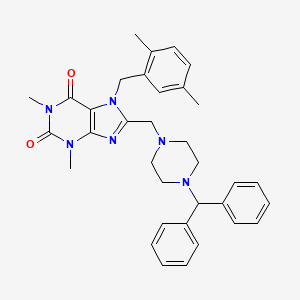
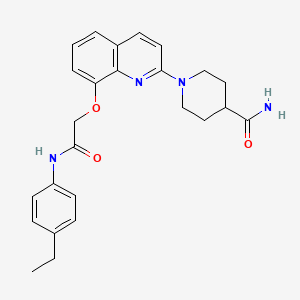
![[(2-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2974890.png)

![N-(4-Fluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2974895.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)